1-(dimethylamino)-2,4-dimethylpent-1-en-3-one
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Overview
Description
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one is an organic compound with a unique structure that includes a dimethylamino group and a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor, such as a ketone or aldehyde, under controlled conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and properties.
Substitution: The dimethylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its reactivity makes it useful in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 1-(dimethylamino)-2,4-dimethylpent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s activity and specificity. Pathways involved may include signal transduction or metabolic processes, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share the dimethylamino group but have different structural backbones.
Dimethylaminopropylcarbodiimide: Another compound with a dimethylamino group, used in peptide synthesis and other applications.
Uniqueness
1-(Dimethylamino)-2,4-dimethylpent-1-en-3-one is unique due to its specific structure, which combines a pentenone backbone with a dimethylamino group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C9H17NO |
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Molecular Weight |
155.24 g/mol |
IUPAC Name |
1-(dimethylamino)-2,4-dimethylpent-1-en-3-one |
InChI |
InChI=1S/C9H17NO/c1-7(2)9(11)8(3)6-10(4)5/h6-7H,1-5H3 |
InChI Key |
GFNBPVYGUALOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(=CN(C)C)C |
Origin of Product |
United States |
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